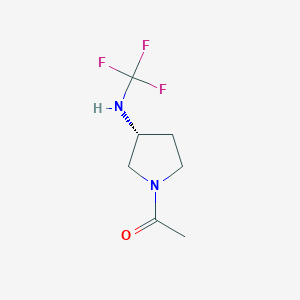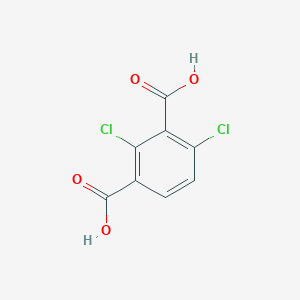
2-Chlorocyclobutane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorocyclobutane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes It is characterized by a four-membered cyclobutane ring with a chlorine atom and a carbonyl chloride group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclobutane-1-carbonyl chloride typically involves the chlorination of cyclobutane derivatives. One common method is the reaction of cyclobutanone with thionyl chloride (SOCl₂) in the presence of a catalyst. This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorocyclobutane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles, resulting in the formation of esters or amides.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed.
Addition Reactions: Reagents such as water or alcohols can be used, often in the presence of a catalyst like pyridine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Substitution Reactions: Products include amides, esters, and other substituted cyclobutane derivatives.
Addition Reactions: Products include esters and amides.
Reduction Reactions: Products include cyclobutane derivatives with hydroxyl or alkyl groups.
Applications De Recherche Scientifique
2-Chlorocyclobutane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of bioactive molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chlorocyclobutane-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanone: A precursor in the synthesis of 2-Chlorocyclobutane-1-carbonyl chloride.
Cyclobutyl chloride: A related compound with a similar cyclobutane ring structure but lacking the carbonyl chloride group.
2-Bromocyclobutane-1-carbonyl chloride: A bromine analog with similar reactivity but different halogen properties.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the cyclobutane ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
89182-33-2 |
|---|---|
Formule moléculaire |
C5H6Cl2O |
Poids moléculaire |
153.00 g/mol |
Nom IUPAC |
2-chlorocyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C5H6Cl2O/c6-4-2-1-3(4)5(7)8/h3-4H,1-2H2 |
Clé InChI |
YNQUSGFIRZRASX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13958848.png)
![2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13958861.png)
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)

![2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)



![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)

![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)



